N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a triazole ring, a tetrahydrofuran moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the triazole intermediate.
Attachment of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide: shares similarities with other triazole-based compounds and sulfonamides.
Uniqueness
Structural Features: The combination of a triazole ring, tetrahydrofuran moiety, and benzenesulfonamide group makes it unique.
Chemical Properties: Its reactivity and potential biological activity distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-[4-(oxolan-2-ylmethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O3S2/c24-28(25,17-6-2-1-3-7-17)22-15-10-8-14(9-11-15)18-20-21-19(27)23(18)13-16-5-4-12-26-16/h1-3,6-11,16,22H,4-5,12-13H2,(H,21,27) |
InChI Key |
QYEZSKVNNCRMKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.